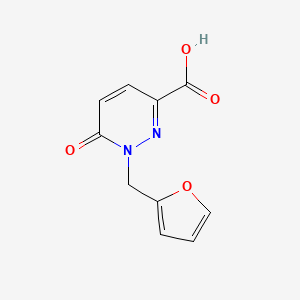

1-(2-Furylmethyl)-6-oxo-1,6-dihydropyridazine-3-carboxylic acid

CAS No.: 1105192-25-3

Cat. No.: VC2631972

Molecular Formula: C10H8N2O4

Molecular Weight: 220.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1105192-25-3 |

|---|---|

| Molecular Formula | C10H8N2O4 |

| Molecular Weight | 220.18 g/mol |

| IUPAC Name | 1-(furan-2-ylmethyl)-6-oxopyridazine-3-carboxylic acid |

| Standard InChI | InChI=1S/C10H8N2O4/c13-9-4-3-8(10(14)15)11-12(9)6-7-2-1-5-16-7/h1-5H,6H2,(H,14,15) |

| Standard InChI Key | XWKMHQDYZBQJCE-UHFFFAOYSA-N |

| SMILES | C1=COC(=C1)CN2C(=O)C=CC(=N2)C(=O)O |

| Canonical SMILES | C1=COC(=C1)CN2C(=O)C=CC(=N2)C(=O)O |

Introduction

Comparative Analysis with Related Compounds

Relationship to 6-Oxo-1,6-dihydropyridazine-3-carboxylic acid

The parent compound, 6-Oxo-1,6-dihydropyridazine-3-carboxylic acid (CAS: 37972-69-3), represents the core structure from which 1-(2-Furylmethyl)-6-oxo-1,6-dihydropyridazine-3-carboxylic acid is derived. A comparison of their properties reveals important structural differences :

| Property | 6-Oxo-1,6-dihydropyridazine-3-carboxylic acid | 1-(2-Furylmethyl)-6-oxo-1,6-dihydropyridazine-3-carboxylic acid |

|---|---|---|

| Molecular Formula | C5H4N2O3 | C10H8N2O4 |

| Molecular Weight | 140.1 g/mol | 220.18-220.19 g/mol |

| N1 Position | Unsubstituted (H) | 2-Furylmethyl group |

| Structural Complexity | Basic pyridazinone core | Enhanced with furan moiety |

| Property | 1-Methyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid | 1-(2-Furylmethyl)-6-oxo-1,6-dihydropyridazine-3-carboxylic acid |

|---|---|---|

| Molecular Formula | C6H6N2O3 | C10H8N2O4 |

| N1 Substituent | Methyl group | 2-Furylmethyl group |

| Additional Functionality | None | Furan ring oxygen (potential H-bond acceptor) |

| Molecular Recognition Potential | Limited by simple alkyl substitution | Enhanced by heterocyclic substitution |

The presence of the furan ring in 1-(2-Furylmethyl)-6-oxo-1,6-dihydropyridazine-3-carboxylic acid versus the methyl group in the 1-methyl derivative introduces significant differences in:

-

Electronic distribution (the furan ring can participate in resonance)

-

Potential binding interactions (furan provides additional binding sites)

-

Metabolic profile and stability

-

Physicochemical properties affecting solubility and membrane permeability

Synthetic Approaches

Synthetic Challenges and Considerations

The synthesis of 1-(2-Furylmethyl)-6-oxo-1,6-dihydropyridazine-3-carboxylic acid likely presents several challenges:

-

Regioselectivity: Ensuring alkylation occurs specifically at the N1 position rather than at N2 or other nucleophilic sites

-

Furan ring stability: The furan moiety is known to be sensitive to strong acidic conditions

-

Purification considerations: Separating the target compound from potential side products and unreacted starting materials

-

Scale-up factors: Optimizing reaction conditions for larger-scale preparation

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume